3-(4-Chlorophenyl)-2'-methoxypropiophenone
Overview
Description
3-(4-Chlorophenyl)-2'-methoxypropiophenone is a useful research compound. Its molecular formula is C16H15ClO2 and its molecular weight is 274.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
- The compound 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, a derivative of 3-(4-Chlorophenyl)-2'-methoxypropiophenone, has been analyzed using molecular docking and quantum chemical calculations. This study involves the optimization of the molecule's geometry, vibrational spectra analysis, and natural bond orbital analysis, providing insights into the molecular electrostatic potential and biological effects of such compounds (Viji et al., 2020).
Synthesis and Characterization Techniques
- A different derivative, 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE), was synthesized using a stepwise process. This synthesis is of interest for structural activity relationships and the production of radiolabeled compounds. It exemplifies the diverse synthesis routes and characterizations possible for derivatives of this compound (Cantillana et al., 2009).
Nonlinear Optical Properties
- The compound 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, closely related to this compound, has been studied for its high nonlinear optical properties, potentially useful in optical devices. This research highlights the applications of such compounds in advanced material science, specifically in the field of optics (Mostaghni et al., 2022).
Photolysis and Photochemistry
- Studies on the photolysis and photochemistry of derivatives like 4-methoxypropiophenone provide valuable insights into the reactions of carbonyl triplets with phenols. This research is crucial for understanding the photophysical properties and potential photodegradation pathways of such compounds (Das et al., 1981).
Synthesis in Organic Chemistry
- The synthesis of derivatives like 4-methoxyphenol from this compound showcases its application in organic chemistry, specifically in the formation of complex molecules with potential pharmaceutical and industrial applications (Jeynes et al., 1994).
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(2-methoxyphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-7,9-10H,8,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZDQRGZXPOCNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644463 | |
Record name | 3-(4-Chlorophenyl)-1-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-62-7 | |
Record name | 3-(4-Chlorophenyl)-1-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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